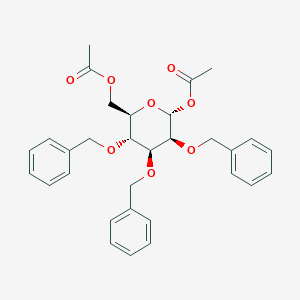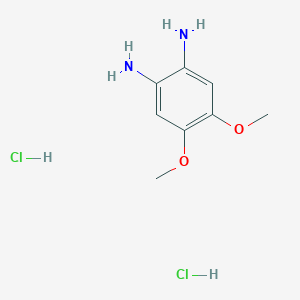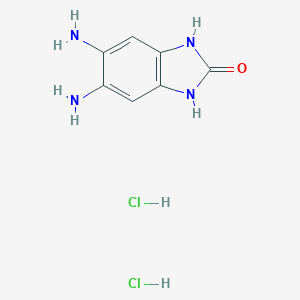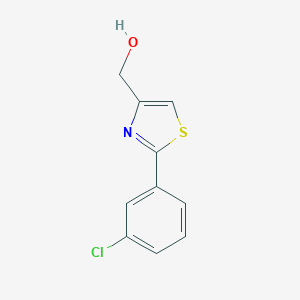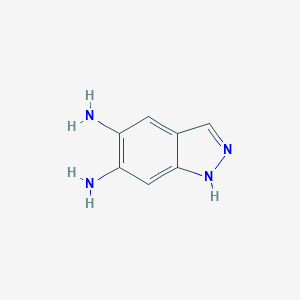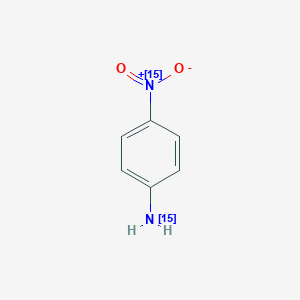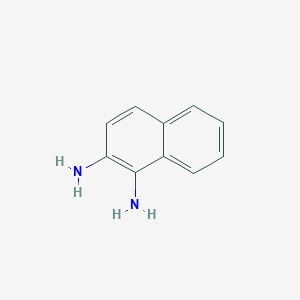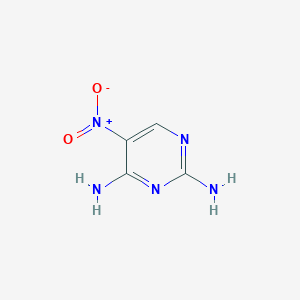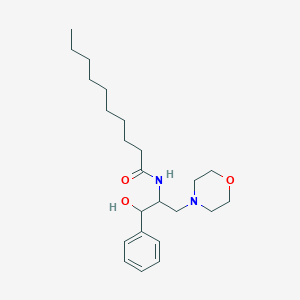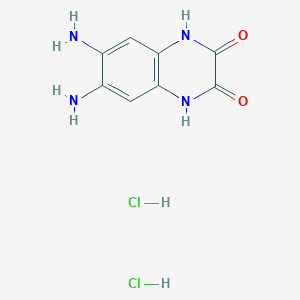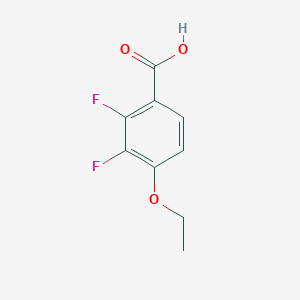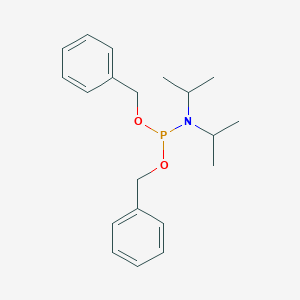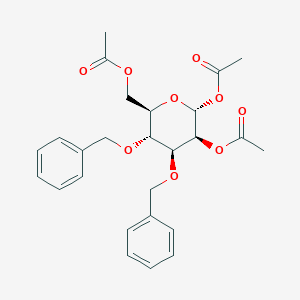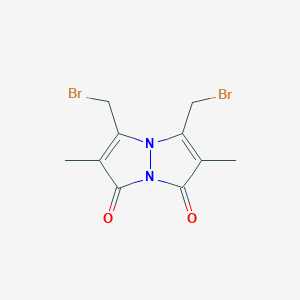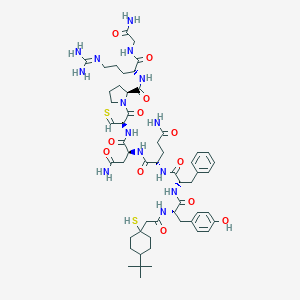
Bcadavp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, is a synthetic analog of the naturally occurring hormone vasopressin. Vasopressin, also known as antidiuretic hormone, plays a crucial role in regulating water balance in the body by promoting water reabsorption in the kidneys. Argipressin is designed to mimic the effects of vasopressin and is used in various medical and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The key steps include:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis.
Peptide Bond Formation: The formation of peptide bonds between amino acids is achieved using coupling reagents such as carbodiimides.
Deprotection and Purification: After the desired peptide sequence is formed, the protecting groups are removed, and the compound is purified using techniques such as high-performance liquid chromatography.
Industrial Production Methods
Industrial production of Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, involves scaling up the synthetic routes to produce large quantities of the compound. This requires optimization of reaction conditions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions at specific sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced monomers, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in regulating water balance and its effects on cellular signaling pathways.
Medicine: Used in the treatment of conditions such as diabetes insipidus and vasodilatory shock.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, exerts its effects by binding to vasopressin receptors (V1 and V2) in the body. The binding to V1 receptors leads to vasoconstriction, which increases blood pressure, while binding to V2 receptors promotes water reabsorption in the kidneys. These actions help regulate blood pressure and water balance in the body.
Comparación Con Compuestos Similares
Similar Compounds
Vasopressin: The natural hormone with similar functions.
Desmopressin: A synthetic analog with a longer duration of action.
Terlipressin: Another synthetic analog used primarily for its vasoconstrictive properties.
Uniqueness
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, is unique due to its specific structural modifications, which enhance its stability and efficacy compared to natural vasopressin. These modifications also allow for targeted therapeutic applications and improved pharmacokinetic properties.
Propiedades
Número CAS |
119617-72-0 |
|---|---|
Fórmula molecular |
C55H80N14O12S2 |
Peso molecular |
1193.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-(4-tert-butyl-1-sulfanylcyclohexyl)acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C55H80N14O12S2/c1-54(2,3)33-19-21-55(83,22-20-33)28-45(74)63-37(26-32-13-15-34(70)16-14-32)48(77)66-38(25-31-9-5-4-6-10-31)49(78)64-36(17-18-42(56)71)47(76)67-39(27-43(57)72)50(79)68-40(30-82)52(81)69-24-8-12-41(69)51(80)65-35(11-7-23-61-53(59)60)46(75)62-29-44(58)73/h4-6,9-10,13-16,30,33,35-41,70,83H,7-8,11-12,17-29H2,1-3H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,75)(H,63,74)(H,64,78)(H,65,80)(H,66,77)(H,67,76)(H,68,79)(H4,59,60,61)/t33?,35-,36+,37+,38+,39+,40+,41+,55?/m1/s1 |
Clave InChI |
LFQFIBYCRPIIQR-VCAUYVTFSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
SMILES isomérico |
CC(C)(C)C1CCC(CC1)(CC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)S |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
| 119617-72-0 | |
Secuencia |
YFQNXPRG |
Sinónimos |
1-(4-tert-butyl-1-mercaptocyclohexaneacetic acid)-argipressin arginine vasopressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- BCADAVP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


